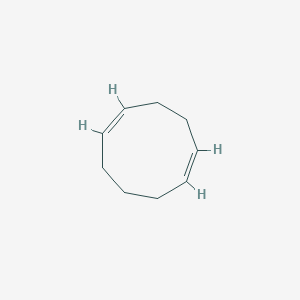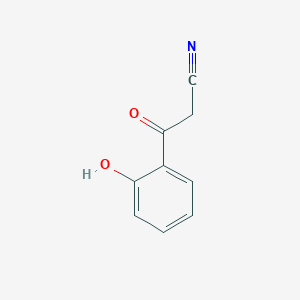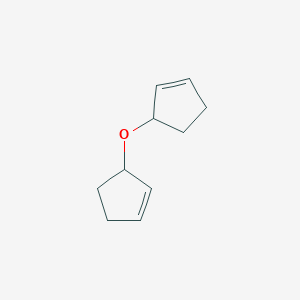
Bromure de nickel(II)
Vue d'ensemble
Description
Nickel(II) bromide is an inorganic compound with the chemical formula NiBr₂. It exists in various hydrate forms, including anhydrous, dihydrate, trihydrate, and hexahydrate. The anhydrous form is a yellow-brown solid that dissolves in water to form blue-green hexahydrate. Nickel(II) bromide is known for its Lewis acid character and is used in various chemical reactions and industrial applications .
Applications De Recherche Scientifique
Nickel(II) bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in cross-coupling reactions and carbonylations. It is also used in the synthesis of other nickel compounds.
Biology: Employed in studies involving nickel’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
Target of Action
Nickel(II) bromide, also known as Nickel dibromide or Nickelous bromide, is an inorganic compound with the chemical formula NiBr2 . It is primarily used as a catalyst in various chemical reactions . The primary targets of Nickel(II) bromide are the reactants in these chemical reactions, where it acts as a Lewis acid .
Mode of Action
Nickel(II) bromide exhibits Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . This interaction with its targets leads to changes in the chemical structure of the reactants, facilitating the desired chemical reaction .
Biochemical Pathways
Nickel(II) bromide is used to prepare catalysts for cross-coupling reactions and various carbonylations . These reactions are part of larger biochemical pathways in synthetic chemistry . The specific pathways affected can vary widely depending on the exact reaction conditions and the other reactants present .
Pharmacokinetics
Its solubility in water and ethanol can impact its availability in a reaction solution, which can be considered analogous to bioavailability in pharmacokinetics.
Result of Action
The result of Nickel(II) bromide’s action as a catalyst is the facilitation of chemical reactions. It enables the transformation of reactants into desired products, often increasing the efficiency and yield of these reactions .
Action Environment
The action of Nickel(II) bromide can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature of the reaction solution . Additionally, it has been found to exhibit a reversible moisture-induced discoloration behavior and is highly sensitive to moisture in low humidity environments . Therefore, the humidity and temperature of the reaction environment can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Nickel(II) bromide has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . It is used to prepare catalysts for cross-coupling reactions and various carbonylations .
Cellular Effects
Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions .
Molecular Mechanism
It is known that nickel ions can interact with a variety of enzymes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .
Temporal Effects in Laboratory Settings
The temporal effects of Nickel(II) bromide in laboratory settings are not well-documented. It is known that Nickel(II) bromide is a paramagnet at room temperature. Upon cooling, it turns into an antiferromagnet at 52 K, and then into a helimagnet at 22.8 K .
Metabolic Pathways
Nickel(II) bromide may be involved in various metabolic pathways due to the role of nickel ions as enzyme cofactors .
Subcellular Localization
Nickel ions are known to be involved in a variety of biological processes, suggesting that they may be localized to various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) bromide can be synthesized by reacting nickel metal or nickel(II) oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form.
Industrial Production Methods: In industrial settings, nickel(II) bromide is produced by the direct reaction of nickel with bromine gas. This method is efficient and yields high-purity nickel(II) bromide. The reaction is exothermic and requires careful control of temperature and pressure to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) bromide undergoes various types of chemical reactions, including:
Oxidation: Nickel(II) bromide can be oxidized to form nickel(III) bromide under specific conditions.
Reduction: It can be reduced to nickel metal using strong reducing agents.
Substitution: Nickel(II) bromide can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine or chlorine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halide salts or organic ligands in the presence of a suitable solvent.
Major Products:
Oxidation: Nickel(III) bromide.
Reduction: Nickel metal.
Substitution: Various nickel complexes depending on the substituent used.
Comparaison Avec Des Composés Similaires
Nickel(II) bromide can be compared with other nickel halides such as nickel(II) chloride, nickel(II) fluoride, and nickel(II) iodide. While all these compounds share similar chemical properties, nickel(II) bromide is unique in its specific reactivity and applications:
Nickel(II) chloride: More commonly used in electroplating and as a catalyst in organic synthesis.
Nickel(II) fluoride: Known for its high reactivity and use in fluorination reactions.
Nickel(II) iodide: Less commonly used but has applications in organic synthesis and as a precursor for other nickel compounds.
Nickel(II) bromide stands out due to its specific Lewis acid character and its effectiveness as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
nickel(2+);dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLJNQFXJUCRNH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928693 | |
| Record name | Nickel(2+) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-88-9 | |
| Record name | Nickel bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel(2+) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Nickel(II) Bromide?
A1: The molecular formula of anhydrous Nickel(II) Bromide is NiBr2, and its molecular weight is 218.49 g/mol [].
Q2: Are there different hydrated forms of Nickel(II) Bromide?
A2: Yes, Nickel(II) Bromide exists in various hydrated forms, including NiBr2·2H2O (MW 254.53), NiBr2·3H2O (MW 272.55), and NiBr2·6H2O (MW 326.61) [].
Q3: What is the typical color of Nickel(II) Bromide?
A3: The anhydrous form is golden yellow, while the hydrated form appears yellowish-green [].
Q4: What spectroscopic techniques are commonly used to characterize Nickel(II) Bromide complexes?
A4: Common techniques include: * NMR spectroscopy: Provides structural information and insight into complex isomers [, ].* UV/Vis Spectroscopy: Helps determine coordination geometry (e.g., tetrahedral or square planar) [, ].* IR Spectroscopy: Identifies functional groups and coordination modes within complexes [, , , ].* X-ray diffraction: Reveals crystal structures and coordination environments of Nickel(II) Bromide complexes [, , , , , , , , , ].
Q5: Is Nickel(II) Bromide soluble in water?
A5: Yes, Nickel(II) Bromide is soluble in water, alcohol, and ether [].
Q6: How does the presence of water affect the structure of Nickel(II) Bromide complexes in solution?
A6: Water can coordinate to Nickel(II) Bromide, shifting the equilibrium between low-spin four-coordinate and high-spin six-coordinate complexes. This effect has been observed in chloroform solutions with trace amounts of water [].
Q7: Does the concentration of Nickel(II) Bromide in aqueous solution influence its structure?
A7: Yes, increasing the concentration of Nickel(II) Bromide in aqueous solution leads to an increased average number of Ni-Br contacts per nickel(II) ion, indicating the formation of more complex species [].
Q8: How is Nickel(II) Bromide employed in organic synthesis?
A8: Nickel(II) Bromide serves as a Lewis acid catalyst and finds applications in various organic reactions, including:* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between different organic molecules [].* Homocoupling reactions: Promotes the coupling of two identical organic molecules in the presence of a reducing agent [].* Oxidations: In combination with benzoyl peroxide, it oxidizes secondary alcohols to ketones [, ]. It also selectively oxidizes primary alcohols to aldehydes when Nickel(II) Bromide is used as an alcohol template []. * Cleavage reactions: In conjunction with n-propyldiphenylphosphine, it cleaves carbon disulfide, forming novel complexes with unique ligands [].
Q9: How does the choice of halide in the Nickel(II) catalyst affect living radical polymerization?
A9: Using Nickel(II) Bromide with a bromide initiator (e.g., CCl3Br) in living radical polymerization of methyl methacrylate leads to controlled polymerization with narrow molecular weight distributions. In contrast, using Nickel(II) Chloride with a chloride initiator (e.g., CCl4) results in bimodal molecular weight distributions [].
Q10: What role does Nickel(II) Bromide play in ethylene polymerization?
A10: Nickel(II) Bromide complexes, when activated with co-catalysts like methylaluminoxane (MAO) or Et2AlCl, act as effective catalysts in ethylene polymerization [, , , ]. The steric and electronic properties of the ligands attached to the Nickel(II) center significantly influence catalyst activity, polymer molecular weight, and branching [, , , ].
Q11: Can Nickel(II) Bromide complexes be used to produce polyethylene waxes?
A11: Yes, specific Nickel(II) Bromide complexes with imino-cyclopenta[b]pyridine ligands have shown excellent activity in producing polyethylene waxes with low molecular weights and narrow molecular weight distributions [].
Q12: How does Nickel(II) Bromide contribute to the synthesis of wholly aromatic polyketones?
A12: Nickel(II) Bromide, in conjunction with bipyridyl, mediates the aromatic coupling polymerization of bis(chlorobenzoyl)dimethoxybiphenyls, yielding wholly aromatic polyketones with high molecular weights [].
Q13: Can Nickel(II) Bromide be used for asymmetric Michael addition reactions?
A13: Yes, chiral cyclohexyldiamine-based Nickel(II) Bromide complexes incorporated into periodic mesoporous organosilica (PMO) materials have demonstrated high catalytic activity and excellent enantioselectivity in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes [].
Q14: What is the role of Nickel(II) Bromide in aerobic oxidation reactions?
A14: When combined with 1,2,4-triazole-type ligands, Nickel(II) Bromide forms highly active catalytic systems for the aerobic oxidation of various substrates, including:* Benzyl alcohols to carbonyl compounds [].* Benzylic C-H oxidation [].* Oxidative cleavage of C-C triple bonds in alkynes to form carboxylic acids [].
Q15: Have computational methods been employed to study Nickel(II) Bromide complexes?
A15: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structures and magnetic properties of Nickel(II) Bromide complexes containing radical ligands, providing insights into spin-crossover phenomena [].
Q16: How does the electronic nature of ligands affect Nickel(II) Bromide catalyst activity?
A16: The electronic properties of ligands also play a crucial role:* Norbornene Polymerization: Electron-donating groups on the ligand backbone increase catalyst activity []. * Ethylene Polymerization: Introducing electron-withdrawing nitro groups on the aryl rings of 2-(arylimino)pyridine ligands influences the catalytic performance, leading to the formation of polyethylene with properties resembling linear-low density polyethylene (LLDPE) [].
Q17: Are there strategies to enhance the stability of Nickel(II) Bromide complexes?
A17: Yes, incorporating chiral cyclohexyldiamine-based Nickel(II) Bromide complexes within the framework of periodic mesoporous organosilica (PMO) materials enhances their stability and allows for easy recovery and reuse in catalytic reactions, such as asymmetric Michael additions [].
Q18: How stable is the Zinc/Nickel couple, a reagent prepared using Nickel(II) Bromide?
A18: The Zinc/Nickel couple, prepared from zinc dust and Nickel(II) Bromide, exhibits good stability in air [].
Q19: What precautions should be taken when handling Nickel(II) Bromide?
A19: Nickel(II) compounds are considered toxic and potential carcinogens []. It is crucial to handle them with care:* Always wear appropriate personal protective equipment, including gloves and eye protection.* Use a fume hood to prevent inhalation of dust or vapors.* Avoid contact with skin and eyes.* Store the compound properly in a well-ventilated area away from incompatible materials.* Dispose of waste materials according to local regulations.
Q20: How do macrocyclic ligands influence the stability of Nickel(II) complexes?
A20: The thermodynamic stabilities of six-coordinate Nickel(II) complexes containing macrocyclic ligands with O2N2 donor sets are influenced by ring size, with the 16-membered ring complex exhibiting the highest stability [].
Q21: What is the impact of alkylation on the coordination chemistry of Nickel(II) complexes with macrocyclic ligands?
A21: Alkylation of Nickel(II) complexes containing macrocyclic ligands derived from 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) can lead to changes in coordination number and geometry. For example, reacting the four-coordinate complex (BME-DACO)Ni(II) with 1,3-dibromopropane results in another four-coordinate complex. In contrast, alkylation with bis(2-iodoethyl) ether yields a six-coordinate complex with a pentadentate macrocyclic ligand [].
Q22: Can Nickel(II) Bromide form complexes with unusual coordination geometries?
A22: Yes, Nickel(II) Bromide can form complexes with distorted coordination geometries. For example, the Nickel(II) complex bearing a tridentate hydrotris(3,5-diphenylpyrazolyl)borate ligand and a bidentate di-2-pyridylamine ligand exhibits a distorted square-pyramidal geometry [].
Q23: What is the role of hydrogen bonding in the crystal structures of Nickel(II) Bromide complexes?
A23: Hydrogen bonding plays a significant role in stabilizing the crystal structures of Nickel(II) Bromide complexes. For example, in the crystal structure of (di-2-pyridylamine-κ2 N,N′)[hydrotris(3,5-diphenylpyrazol-1-yl-κN 2)borato]nickel(II) bromide dichloromethane monosolvate, intermolecular N—H⋯Br and C—H⋯Br hydrogen bonds connect the Nickel(II) complex cations and bromide anions, forming chains along the crystallographic c axis [].
Q24: Are there examples of Nickel(II) Bromide complexes exhibiting interesting magnetic properties?
A24: Yes, Nickel(II) Bromide complexes with tert-butyl 5-phenyl-2-pyridyl nitroxide (phpyNO) have shown high-spin ground states and spin-crossover behavior, making them interesting for studying magnetic interactions and potential applications in molecular magnetism [].
Q25: Can Nickel(II) Bromide complexes be used to synthesize polymers with controlled architectures?
A25: Yes, Nickel(II) Bromide complexes can facilitate the synthesis of polymers with controlled architectures:* Living cationic ring-opening polymerization: Nickel(II) Bromide, combined with halobenzenes, catalyzes the living cationic ring-opening polymerization of cyclic phosphonites, enabling the preparation of linear and star-shaped phosphorus-containing telechelic polymers [].* Linear-hyperbranched multiblock polyethylene: A binary catalyst system comprising an α-diimine nickel(II) bromide complex and ansa-ethylenebis(1-η5-indenyl)zirconium dichloride, in the presence of a chain transfer agent (ZnEt2), produces a novel linear-hyperbranched multiblock polyethylene from ethylene monomer alone [].
Q26: What are some historical milestones in the development of Nickel(II) Bromide chemistry?
A26: * Early Studies: Early research focused on synthesizing and characterizing Nickel(II) Bromide and its simple complexes, investigating their spectroscopic properties and reactivity [, ].* Catalysis: The discovery of Nickel(II) complexes as efficient catalysts for various organic reactions, including olefin polymerization, cross-coupling, and oxidation reactions, marked a significant milestone [, , , , , , , , , , , ].* Controlled Polymerization: Development of Nickel(II) Bromide-based catalysts for controlled living polymerization, enabling the synthesis of polymers with well-defined architectures and functionalities, represents another crucial milestone [, , , ].* Materials Science: Incorporation of Nickel(II) Bromide complexes into advanced materials like periodic mesoporous organosilica (PMO) for enhanced catalytic performance and recyclability signifies a recent advancement [].
Q27: What are some cross-disciplinary applications of Nickel(II) Bromide research?
A27: Research on Nickel(II) Bromide spans multiple disciplines, including:* Synthetic Organic Chemistry: Development of novel synthetic methodologies using Nickel(II) Bromide as a catalyst or reagent [, , , , , ].* Polymer Chemistry: Design and synthesis of new polymers with tailored properties using Nickel(II) Bromide-based catalysts for controlled polymerization [, , , ].* Materials Science: Incorporation of Nickel(II) Bromide complexes into functional materials for catalysis, sensing, and other applications [].* Inorganic Chemistry: Synthesis and characterization of new Nickel(II) Bromide complexes with diverse ligands and exploration of their structural, spectroscopic, and magnetic properties [1, 4, 6, 8, 14-18, 20, 25-27, 31, 33].* Computational Chemistry: Application of computational methods to understand the electronic structure, reactivity, and properties of Nickel(II) Bromide complexes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


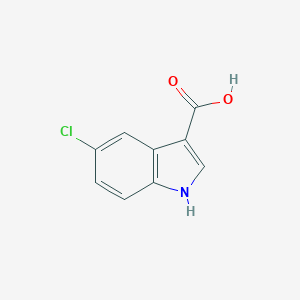
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

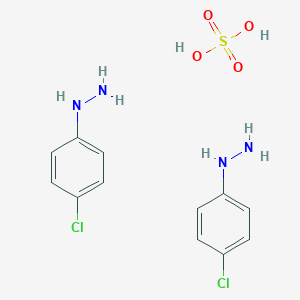
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)


